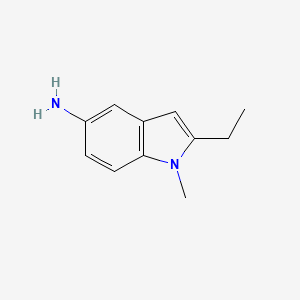

2-Ethyl-1-methyl-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-ethyl-1-methylindol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-3-10-7-8-6-9(12)4-5-11(8)13(10)2/h4-7H,3,12H2,1-2H3 |

InChI Key |

OGSQECVLMUHRNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1C)C=CC(=C2)N |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of the 2 Ethyl 1 Methyl 1h Indol 5 Amine Core

Chemical Reactivity of the Indole (B1671886) Nucleus

The reactivity of the indole ring is characterized by its high electron density, making it susceptible to electrophilic attack. The specific substitution pattern of 2-Ethyl-1-methyl-1H-indol-5-amine, however, dictates the precise nature and outcome of these reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. masterorganicchemistry.com The most electron-rich and nucleophilic position on an unsubstituted indole is the C3 position. nih.gov Attack at C3 is generally favored because the resulting cationic intermediate (the σ-complex) preserves the aromaticity of the fused benzene (B151609) ring. stackexchange.com

In the case of this compound, the regioselectivity of SEAr is governed by the cumulative electronic effects of three electron-donating groups:

C2-Ethyl Group: Also an electron-donating alkyl group, which further activates the ring. Its presence, however, blocks substitution at the C2 position.

C5-Amino Group: A powerful activating group and an ortho, para-director. It strongly activates the C4 and C6 positions for electrophilic attack.

The resulting reactivity is a competition between the inherent preference for C3 substitution and the strong activation of the C4 and C6 positions by the C5-amino group. While the C3 position remains a highly probable site for reaction, strong electrophiles may also attack the C4 and C6 positions. The C5 position itself is less likely to undergo electrophilic substitution due to the presence of the amino group. In certain intramolecular reactions involving 4-substituted indoles, cyclization can be directed to the C5 position over the more nucleophilic C3 position, although this is less common. beilstein-journals.org The use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at the C3 position, which can favor reactions at C5, but the N1-methyl group in the title compound is activating, reinforcing the C3 position's reactivity. beilstein-journals.org

| Position | Activating/Deactivating Factors | Predicted Reactivity |

|---|---|---|

| C3 | Inherent high nucleophilicity of indole C3; Activated by N1-Me and C2-Et groups. | Highly Favored |

| C4 | ortho to strongly activating C5-NH₂ group. | Favored |

| C5 | Blocked by the amino group. | Unlikely |

| C6 | ortho to strongly activating C5-NH₂ group. | Favored |

| C7 | meta to C5-NH₂ group. | Less Favored |

The nitrogen atom at the N1 position in this compound is part of a tertiary amine and is incorporated into the aromatic π-system. Its lone pair contributes to the aromatic sextet, which significantly reduces its nucleophilicity. Unlike N-H indoles, which can be deprotonated to form a highly nucleophilic indolide anion, the N-methyl group prevents such reactivity. Direct reaction with electrophiles at N1 would require the disruption of aromaticity, making it energetically unfavorable. While some reactions can lead to nucleophilic substitution on the indole nitrogen, these are often specialized cases, for instance, the reaction of 1-hydroxyindoles with indole. researchgate.net For a simple N-alkylated indole like the title compound, the N1 position is generally considered non-nucleophilic under typical electrophilic conditions.

The ethyl group at the C2 position offers opportunities for functionalization, although it is generally less reactive than the indole ring itself. The methylene (B1212753) (-CH₂-) group is in a position analogous to a benzylic carbon, making it susceptible to radical and oxidative transformations. Potential derivatizations could include:

Radical Halogenation: Introduction of a halogen (e.g., Br, Cl) at the α-carbon of the ethyl group under free-radical conditions.

Oxidation: Oxidation of the ethyl group could potentially lead to a C2-acetylindole derivative or a C2-(1-hydroxyethyl)indole, depending on the reaction conditions and oxidizing agents used.

Deprotonation: While challenging, strong bases might facilitate deprotonation at the α-carbon, generating an anion that could react with electrophiles.

Advanced Functionalization of the C5-Amine Moiety

The primary amine at the C5 position is a key site for introducing molecular diversity. Modern synthetic methods, particularly those involving photoredox catalysis, provide powerful tools for its selective functionalization.

Visible-light photoredox catalysis has become a prominent strategy for activating amines under mild conditions. nih.govprinceton.edu The process typically involves a photocatalyst, such as a ruthenium or iridium polypyridyl complex, that absorbs visible light to reach an excited state. kaust.edu.sa This excited-state catalyst can then engage in a single-electron transfer (SET) with the amine.

In the context of this compound, the C5-amino group can act as an electron donor, undergoing a single-electron oxidation to form a highly reactive amine radical cation. acs.orgbeilstein-journals.org This process is a key step that initiates a cascade of potential reactions. The general mechanism is as follows:

Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to form the excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the amine (R-NH₂) by accepting an electron, generating an amine radical cation (R-NH₂•⁺) and the reduced form of the photocatalyst (PC•⁻).

Catalyst Regeneration: The reduced photocatalyst is re-oxidized back to its ground state by a stoichiometric oxidant (often O₂), completing the catalytic cycle. beilstein-journals.org

The reactivity of tertiary amines in such photochemical systems is complex and well-studied, offering several mechanistic possibilities. nih.govbohrium.com While the C5-amine is primary, these principles form the basis for its functionalization, often after a preliminary N-alkylation step.

The amine radical cation generated via photoredox catalysis is a pivotal intermediate that can undergo further transformations to form α-amino radicals and iminium ions. acs.orgbeilstein-journals.org

α-Amino Radicals: For alkylamines, the amine radical cation is highly acidic at the α-C-H bond. nih.gov Deprotonation at this position leads to the formation of a nucleophilic α-amino radical. acs.org This radical can participate in various bond-forming reactions, such as addition to electron-deficient olefins or aromatic substitution reactions. acs.orgmdpi.com In the case of the primary C5-arylamine, direct formation of a classic α-amino radical is not possible. However, if the amine is first converted to a secondary or tertiary N-alkyl amine, this pathway becomes accessible, allowing for functionalization of the N-alkyl group.

| Intermediate | Formation Pathway | Chemical Nature | Subsequent Reactivity |

|---|---|---|---|

| Amine Radical Cation | Single-electron oxidation of the amine by an excited photocatalyst. beilstein-journals.org | Radical, Cationic | Deprotonation to α-amino radical or fragmentation. beilstein-journals.orgnih.gov |

| α-Amino Radical | Deprotonation of the amine radical cation at an α-C-H bond. acs.org | Radical, Nucleophilic | Addition to electrophiles; Oxidation to iminium ion. princeton.edumdpi.com |

| Iminium Ion | Oxidation of an α-amino radical. acs.org | Cationic, Electrophilic | Trapped by various nucleophiles. kaust.edu.sabeilstein-journals.org |

Post-Synthetic Modification Strategies for Amine-Functionalized Compounds

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of molecules after their initial synthesis, allowing for the introduction of new chemical properties and functionalities without altering the core structure. For amine-functionalized compounds like this compound, the primary amine group serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for tuning the electronic, physical, and biological properties of the parent molecule.

One of the most common PSM strategies for primary amines is their reaction with aldehydes to form imines (Schiff bases). This reaction is typically high-yielding and reversible. rsc.orgudel.edu The reversibility of imine formation, often triggered by the presence of water, can be exploited for applications such as creating switchable materials. udel.edu For instance, the reaction of an amine-functionalized porous coordination cage with 2-formylpyridine resulted in imine formation, which was confirmed by the appearance of an N=C stretch in the IR spectrum. udel.edu This type of modification can significantly alter the solubility of the compound. rsc.orgudel.edu

Another significant PSM approach involves the use of the amine group as a coordination site for metal ions or as a platform for attaching larger, more complex moieties. Amine groups can be used to anchor metal complexes, creating novel heterogeneous catalysts. In one study, an amine-functionalized metal-organic framework (MOF), MIL-101(Cr)-NH₂, was modified by attaching an EDTA-Zn(II) complex. acs.org This demonstrates a multi-step PSM where the amine is first functionalized and then used to coordinate a metal complex, highlighting the versatility of the amine group for creating complex, functional materials. acs.org

The reactivity of the amine allows for a broad range of other chemical modifications. Standard organic reactions such as acylation, sulfonylation, and alkylation can be readily performed on the amine group to introduce a wide array of functional groups, thereby tailoring the compound's properties for specific applications. These modifications leverage well-established reaction protocols to create libraries of derivatives from a single amine-containing precursor.

Table 1: Examples of Post-Synthetic Modification Reactions on Amine Groups

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Application | Source |

| Imine Formation | Aldehyd (e.g., 2-formylpyridine) | Imine (-N=CHR) | Solubility Switching, Dynamic Materials | rsc.orgudel.edu |

| Metallation | EDTA-Zn(II) Complex | Metal-Chelate Complex | Heterogeneous Catalysis | acs.org |

| Acylation | Acetyl Chloride | Amide (-NHCOR) | Altering Electronic Properties, Drug Discovery | General Organic Chemistry |

| Sulfonylation | Tosyl Chloride | Sulfonamide (-NHSO₂R) | Protecting Group, Modifying Bioactivity | General Organic Chemistry |

Stereoselective and Enantioselective Transformations in Indole and Indoline (B122111) Synthesis

The synthesis of chiral indole and indoline derivatives is of paramount importance in medicinal chemistry and materials science, as the biological activity and physical properties of these compounds are often dependent on their stereochemistry. iisc.ac.inicfdt.com Consequently, numerous stereoselective and enantioselective methods have been developed to control the three-dimensional arrangement of atoms during the synthesis of these heterocyclic cores.

A significant advancement in this area is the development of catalytic enantioselective versions of classical reactions like the Fischer indole synthesis. Researchers have developed a method to synthesize chiral cyclopenta[b]indolones with high enantioselectivity using a combination of a chiral phosphoric acid catalyst and a Lewis acid co-catalyst. iisc.ac.insciencedaily.com This reaction proceeds through a dynamic kinetic resolution, where an intermediate hydrazone, which exists as two rapidly interconverting enantiomers, reacts at different rates. One enantiomer reacts much faster with the chiral catalyst to form the desired product, shifting the equilibrium and ultimately yielding a single enantiomer of the final indole derivative. sciencedaily.com

Iridium-catalyzed asymmetric allylic substitution is another powerful tool for the synthesis of complex indole-containing structures. An iridium-catalyzed allylic dearomatization/retro-Mannich/hydrolysis cascade reaction has been developed to create indole-annulated medium-sized rings with excellent yields and enantioselectivity. acs.org This method allows for the construction of challenging seven-, eight-, or nine-membered rings fused to the indole core. acs.org Similarly, rhodium-catalyzed allylic amination of racemic enynyl phosphates has been shown to produce chiral conjugated enynyl amines with high enantioselectivity (up to 99% ee) and regioselectivity. acs.org Such methods are valuable for introducing chiral amine-containing side chains onto various molecular scaffolds.

Organocatalysis has also emerged as a key strategy for the enantioselective functionalization of indoles. For example, the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes can be rendered highly enantioselective using chiral imidazolidinone catalysts. princeton.edu This method allows for the introduction of various substituents onto the indole ring, including those at the C4, C6, and N-positions, while maintaining high enantioselectivity (e.g., 97% ee for a 6-chloro substituted indole). princeton.edu Such halogenated chiral indole adducts are valuable intermediates for further transformations using organometallic cross-coupling reactions. princeton.edu

Table 2: Overview of Enantioselective Methods in Indole Synthesis

| Method | Catalyst System | Substrate Example | Product Type | Reported Enantioselectivity (ee) | Source |

| Catalytic Fischer Indolization | Chiral Phosphoric Acid + Lewis Acid | Cyclic diketones + Phenylhydrazines | Cyclopenta[b]indolones | High | iisc.ac.inicfdt.com |

| Asymmetric Allylic Dearomatization | Iridium Complex | Indole-tethered allylic carbonates | Indole-Annulated Medium Rings | Excellent | acs.org |

| Organocatalytic Friedel-Crafts | Chiral Imidazolidinone | Indoles + α,β-Unsaturated Aldehydes | 3-Alkylindoles | 89-97% | princeton.edu |

| Rhodium-Catalyzed Allylic Amination | Rh(cod)₂BF₄ + Chiral Ligand | Racemic enynyl phosphates + Amines | Chiral Enynyl Amines | up to 99% | acs.org |

These advanced synthetic methods provide a robust toolbox for accessing a wide range of structurally diverse and stereochemically defined indole and indoline derivatives, which are critical for exploring new chemical space in drug discovery and materials science. thieme.de

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced pulse sequences for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 2-Ethyl-1-methyl-1H-indol-5-amine. While specific spectral data for this exact compound is not publicly available, the expected chemical shifts and coupling patterns can be inferred from analyses of related indole (B1671886) derivatives. chemijournal.comtaylorandfrancis.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information. In the ¹H NMR spectrum, distinct signals would be expected for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), the protons on the indole ring, and the protons of the 5-amino group. The ¹³C NMR spectrum would complement this by showing characteristic signals for each unique carbon atom in the molecule.

For unambiguous assignment of these signals, two-dimensional (2D) NMR techniques are employed. taylorandfrancis.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons, for instance, confirming the connectivity within the ethyl group and identifying protons on adjacent carbons of the indole ring. taylorandfrancis.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on the chemical shift of its attached proton. taylorandfrancis.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which helps in determining the through-space proximity of different functional groups and confirming the substitution pattern.

These advanced pulse sequences collectively allow for a complete and confident assignment of the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N1-CH₃ | Singlet | ~30-32 | C2, C7a |

| C2-CH₂CH₃ | Quartet | ~18-20 | C2, C3 |

| C2-CH₂CH₃ | Triplet | ~13-15 | C2 |

| C3-H | Singlet | ~100-102 | C2, C3a, C4, C7a |

| C4-H | Doublet | ~7.0-7.2 | C3, C5, C6, C7a |

| C5-NH₂ | Broad Singlet | N/A | C4, C6 |

| C6-H | Doublet of Doublets | ~6.5-6.7 | C4, C5, C7 |

| C7-H | Doublet | ~7.1-7.3 | C5, C6, C7a |

| C2 | N/A | ~142-144 | N1-CH₃, C2-CH₂CH₃, C3-H |

| C3 | N/A | ~100-102 | C2-CH₂CH₃, C4-H |

| C3a | N/A | ~128-130 | C3-H, C4-H, C7-H |

| C4 | N/A | ~110-112 | C3-H, C6-H |

| C5 | N/A | ~140-142 | C4-H, C6-H, C7-H |

| C6 | N/A | ~110-112 | C4-H, C7-H |

| C7 | N/A | ~105-107 | C6-H |

| C7a | N/A | ~135-137 | N1-CH₃, C3-H, C4-H, C7-H |

Note: Predicted values are based on general chemical shift ranges for substituted indoles and may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition with high accuracy. youtube.com For this compound (C₁₁H₁₄N₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to its theoretical value. chemijournal.commdpi.com

Beyond molecular formula confirmation, HRMS coupled with techniques like electron ionization (EI) or electrospray ionization (ESI) can be used to study the fragmentation pathways of the molecule. mdpi.com This analysis provides further structural verification. For this compound, characteristic fragmentation patterns would be expected:

Loss of the ethyl group: Cleavage of the C2-ethyl bond would result in a significant fragment ion.

Benzylic cleavage: Fission of the bond beta to the indole ring within the ethyl group is a common pathway.

Cleavage of the N-methyl group: Loss of a methyl radical from the N1 position.

Ring fragmentation: Complex fragmentation patterns involving the indole ring system itself can also occur, providing a unique fingerprint for the molecule.

Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.netnih.gov The analysis of 5-aminoindole (B14826) and related structures provides a basis for predicting the key spectral features of this compound. researchgate.netacs.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to specific bond vibrations.

N-H Stretching: The amino (NH₂) group at the C5 position would give rise to two characteristic stretching bands, typically in the range of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretch and the other to the asymmetric stretch. taylorandfrancis.com

C-H Stretching: Aromatic C-H stretches from the indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ group is expected in the region of 1600-1650 cm⁻¹. taylorandfrancis.com

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the indole nitrogen would be found in the 1250-1350 cm⁻¹ range. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would also show characteristic peaks for the indole ring system and the substituent groups, with strong signals often observed for the C=C ring vibrations. researchgate.net

Together, IR and Raman spectra provide a detailed vibrational fingerprint of the molecule, confirming the presence of the key amino, ethyl, and N-methyl functional groups attached to the indole core.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 5-Aminoindole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Technique |

| Asymmetric NH₂ Stretch | 3400 - 3500 | Medium-Strong | IR, Raman |

| Symmetric NH₂ Stretch | 3300 - 3400 | Medium-Strong | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong | IR, Raman |

| NH₂ Scissoring | 1600 - 1650 | Strong | IR |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | IR, Raman |

| C-N Stretch | 1250 - 1350 | Medium | IR |

Source: Adapted from literature on 5-aminoindole and related amines. researchgate.netacs.orgtaylorandfrancis.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Studies

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase behavior of a compound. wikipedia.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. taylorandfrancis.com A TGA curve for this compound would reveal its thermal stability and decomposition temperature(s). wikipedia.orglibretexts.org The analysis would show a stable plateau at lower temperatures, indicating the temperature range where the compound does not lose mass. As the temperature increases, one or more sharp drops in mass would occur, corresponding to the decomposition of the molecule. researchgate.net The temperature at which significant mass loss begins is considered the onset of decomposition and serves as a measure of the compound's upper use temperature. The resulting TGA curve provides a quantitative measure of thermal stability. taylorandfrancis.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal events such as melting, crystallization, and glass transitions. nih.govtaylorandfrancis.com For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion. The sharpness of the melting peak can also serve as an indicator of the sample's purity. Broader peaks may suggest the presence of impurities.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior of 5-Aminoindole Derivatives

The electrochemical properties of 5-aminoindole derivatives can be investigated using techniques like cyclic voltammetry (CV). The 5-aminoindole moiety is electroactive and susceptible to oxidation. acs.org

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For a 5-aminoindole derivative, the CV would likely show an irreversible oxidation peak within the investigated potential range. acs.org This peak corresponds to the oxidation of the electron-rich indole ring system, likely initiated at the amino group. The oxidation potential provides valuable information about the electron-donating ability of the molecule. The presence of electron-donating groups, such as the amino, methyl, and ethyl groups in this compound, is expected to lower the oxidation potential compared to unsubstituted indole, making it more easily oxidized.

Studies on related indole sulfonamide derivatives have shown a single, well-defined oxidation peak, with the redox behavior being sensitive to the nature of substituents on the indole ring. acs.org By analyzing the CV data, fundamental electrochemical parameters such as the heterogeneous rate constant (ks) and the electroactive surface coverage (Γ) can be calculated, providing a deeper understanding of the compound's redox behavior and its interaction with electrode surfaces. acs.org

Computational and Theoretical Chemistry Studies of 2 Ethyl 1 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations

Electronic Structure, Molecular Orbitals, and Charge Distribution:

For a molecule like 2-Ethyl-1-methyl-1H-indol-5-amine, DFT calculations using functionals such as B3LYP with basis sets like 6-31G(d) or 6-311+G(d,p) are commonly employed to optimize the ground state geometry and compute electronic properties. nih.govchemrxiv.orgasianpubs.org The results of such calculations for related substituted indoles show that the distribution of electron density is significantly influenced by the nature and position of substituents on the indole (B1671886) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions. In indole derivatives, the HOMO is typically delocalized over the entire indole ring system, particularly the pyrrole (B145914) moiety, while the LUMO is also distributed across the bicyclic structure. researchgate.net The presence of an electron-donating amine (-NH2) group at the C5 position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. rsc.org Conversely, the alkyl substituents (ethyl at C2 and methyl at N1) have a lesser, but still notable, electronic influence.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the specific atomic charges and delocalization of electron density within the molecule. nih.gov For this compound, the nitrogen atom of the amine group and the indole nitrogen would be sites of significant interest for intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for Substituted Indoles using DFT This table presents typical data extrapolated from studies on analogous indole derivatives to illustrate the expected properties for this compound.

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -5.5 eV | Indicates susceptibility to oxidation; higher values suggest greater ease of electron donation. |

| LUMO Energy | -0.5 to -1.0 eV | Indicates electron affinity; lower values suggest greater ease of accepting an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and the energy of the lowest electronic transition. |

| Dipole Moment | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for identifying and characterizing newly synthesized compounds.

NMR Chemical Shifts and Vibrational Frequencies:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of computational chemistry. nih.gov DFT calculations can provide reasonably accurate predictions of chemical shifts, often with mean absolute errors of less than 0.20 ppm for ¹H NMR when appropriate methods and solvent models are used. nih.govgithub.io Machine learning algorithms, trained on large datasets of experimental and calculated spectra, are also emerging as a rapid and accurate alternative. nih.gov For this compound, calculations would predict distinct signals for the protons on the ethyl and methyl groups, as well as for the aromatic and amine protons, aiding in structural confirmation.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as N-H stretches of the amine group, C-H stretches of the alkyl and aromatic parts, and the characteristic modes of the indole ring. ijrar.org A normal coordinate analysis based on a DFT-calculated force field can provide a detailed assignment of the fundamental vibrations. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound Illustrative predictions based on computational studies of similar indole structures.

| Parameter | Predicted Range | Vibrational/Resonance Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.0 - 7.5 | Aromatic protons (C4, C6, C7-H) |

| ¹H NMR Chemical Shift (ppm) | 3.6 - 3.8 | N-CH₃ protons |

| ¹H NMR Chemical Shift (ppm) | 2.6 - 2.8 | Ethyl -CH₂- protons |

| ¹H NMR Chemical Shift (ppm) | 1.2 - 1.4 | Ethyl -CH₃ protons |

| ¹³C NMR Chemical Shift (ppm) | 135 - 145 | C5-NH₂ carbon |

| IR Frequency (cm⁻¹) | 3300 - 3500 | N-H stretching (amine group) |

| IR Frequency (cm⁻¹) | 2850 - 3000 | C-H stretching (alkyl groups) |

| IR Frequency (cm⁻¹) | 1600 - 1650 | C=C stretching (aromatic ring) |

Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This is particularly useful for understanding the synthesis and functionalization of the indole scaffold. nih.gov

Studies on transition-metal-catalyzed reactions, such as C-H functionalization or cross-coupling, frequently use DFT to explore potential mechanisms. nih.govnih.govresearchgate.net For instance, in a hypothetical reaction involving this compound, computational analysis could determine the most likely site of functionalization (e.g., at the C4 or C6 positions) by comparing the activation energies of the different pathways. acs.org The calculations can elucidate the role of catalysts, showing how they bind to the substrate and lower the energy of the transition state for the desired transformation. nih.govresearchgate.net This predictive capability is crucial for designing more efficient and selective syntheses. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function. The ethyl group at the C2 position of this compound introduces conformational flexibility.

Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable arrangements (conformers) of the ethyl group relative to the indole plane. Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in solution over time. nih.gov MD simulations track the atomic motions, revealing how the molecule flexes, rotates, and interacts with solvent molecules. acs.org For substituted indoles, these simulations can highlight stable conformations and the energy barriers between them, which is important for understanding receptor binding or self-assembly processes. nih.govnih.gov

Emerging Applications in Advanced Materials Science

Role in Organic Electronic Materials and Optoelectronic Applications

The development of novel organic electronic and optoelectronic devices relies on the design of molecules with tunable photophysical properties. Indole (B1671886) derivatives, known for their strong fluorescence emission in solution, are excellent candidates for such applications. nih.gov The electronic behavior of these compounds can be finely tuned by introducing different functional groups to the indole core, following the donor-π-acceptor (D-π-A) design principle. nih.gov

In the case of 2-Ethyl-1-methyl-1H-indol-5-amine, the amine group at the C5 position acts as a strong electron donor, while the indole ring itself forms the π-conjugated bridge. This inherent D-π structure is a promising starting point for creating materials with interesting optoelectronic properties. The introduction of electron-withdrawing groups at other positions on the indole ring could complete the D-π-A architecture, leading to compounds with significant intramolecular charge transfer (ICT) character. This ICT is often associated with desirable properties such as large Stokes shifts and solvatochromism, where the color and fluorescence of the material change with the polarity of the solvent. nih.gov

While direct research on the electronic properties of this compound is limited, studies on other substituted indoles provide a strong indication of its potential. For instance, novel indole derivatives with different substituents have been shown to exhibit positive solvatochromism and variable red-shifted fluorescence emission due to the different push-pull electronic effects of the substituent moieties. nih.gov It is conceivable that this compound could serve as a crucial building block for such systems. Its amine group provides a reactive handle for the attachment of various acceptor units, allowing for the systematic tuning of its electronic and photophysical properties for specific applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov

Integration into Polymeric Structures (e.g., Electropolymerization of 5-Aminoindole (B14826) and its derivatives)

Conducting polymers derived from indole and its derivatives are of significant interest due to their good conductivity and the presence of functional groups that can be exploited for various applications, including biosensors and energy devices. dergipark.org.tr The electropolymerization of 5-aminoindole, the parent compound of this compound, has been successfully demonstrated to produce electroactive and stable polymer films. bldpharm.com

The resulting polymer, poly(5-aminoindole) (PAIn), has shown promise as a catalyst support for the electrodeposition of platinum nanoparticles. bldpharm.com The composite material exhibits higher catalytic activity and better tolerance to poisoning in the electrooxidation of formic acid compared to pure platinum, making it a candidate for fuel cell applications. bldpharm.com The enhanced performance is attributed to the synergistic effects between the conducting polymer and the metal nanoparticles.

Given the successful electropolymerization of 5-aminoindole, it is highly probable that this compound can also be electropolymerized to form a novel conducting polymer. The presence of the ethyl and methyl groups would likely influence the polymerization process and the properties of the resulting polymer. For instance, these alkyl groups might affect the solubility of the monomer, the morphology of the polymer film, and the electronic properties of the polymer backbone. The amine group in the polymer derived from this compound would remain available for further functionalization, such as the covalent binding of antibodies for the development of highly sensitive and selective electrochemical immunosensors. dergipark.org.tr

| Monomer | Polymerization Method | Resulting Polymer | Key Properties & Potential Applications |

|---|---|---|---|

| 5-Aminoindole | Electropolymerization | Poly(5-aminoindole) (PAIn) | Good electrochemical activity and stability. bldpharm.com Promising as a catalyst support for fuel cells. bldpharm.com |

| This compound (Predicted) | Electropolymerization | Poly(this compound) | Potentially modified solubility and electronic properties due to alkyl groups. Amine groups available for functionalization in biosensors. dergipark.org.tr |

Advanced Dye Chemistry and Organic Photoactuator Research (Focus on molecular design and photophysical properties)

The development of advanced dyes and organic photoactuators requires molecules with specific photophysical properties, such as high quantum yields, long-lived excited states, and reversible photo-switching capabilities. Indole derivatives are attractive candidates in this field due to their inherent fluorescence and the tunability of their electronic structure. nih.gov

The molecular design of this compound, with its electron-donating amine group, provides a foundation for creating dyes with strong absorption and emission in the visible region of the electromagnetic spectrum. By strategically adding electron-withdrawing groups to other parts of the molecule, it is possible to create a D-π-A architecture that can enhance the intramolecular charge transfer and lead to desirable photophysical properties. nih.gov For example, the synthesis of indole derivatives with different functional moieties has been shown to result in compounds with diverse fluorescence properties and multi-level response functions. nih.gov

In the context of organic photoactuators, which are materials that can change their shape or size in response to light, the focus is on designing molecules that can undergo reversible photochemical reactions. While there is no direct research on this compound in this area, the indole scaffold has been incorporated into photo-responsive systems. The amine group in this compound could be used to attach photo-switchable units, such as azobenzenes or spiropyrans, to create novel photoactuator materials. The photophysical properties of the indole core would likely influence the efficiency of the photo-switching process.

| Indole Derivative Type | Key Molecular Design Feature | Resulting Photophysical Property | Potential Application |

|---|---|---|---|

| Substituted Indoles (General) | Donor-π-Acceptor (D-π-A) architecture | Positive solvatochromism, red-shifted fluorescence | Fluorescent probes, pH sensors nih.gov |

| This compound (Conceptual) | Inherent Donor-π structure, potential for acceptor attachment | Tunable absorption/emission, potential for photo-switching | Advanced dyes, organic photoactuators |

Functionalization of Metal-Organic Frameworks (MOFs) with Amine Linkers for Gas Adsorption or Catalysis (Conceptual framework)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas, making them promising candidates for applications in gas storage, separation, and catalysis. The properties of MOFs can be tuned by carefully selecting the metal nodes and organic linkers used in their synthesis. The incorporation of functional groups, such as amines, into the organic linkers can significantly enhance the performance of MOFs in specific applications.

The amine group in this compound makes it a conceptually viable candidate as a functionalized linker for the synthesis of novel MOFs. While this specific compound has not yet been reported in the synthesis of MOFs, the use of other amine-functionalized linkers has been shown to be highly effective. For example, the introduction of amine groups into the channels of MOFs has been demonstrated to enhance their catalytic efficiency for the chemical fixation of carbon dioxide. orgsyn.org The basic nature of the amine groups can also lead to strong interactions with acidic gases like CO2, making amine-functionalized MOFs excellent materials for carbon capture. nih.govnih.gov

| Functional Group in MOF Linker | Effect on MOF Properties | Potential Application | Supporting Evidence |

|---|---|---|---|

| Amine (-NH2) | Enhances catalytic efficiency for CO2 fixation, increases CO2 adsorption capacity. | Gas adsorption (CO2 capture), catalysis. | orgsyn.orgnih.govnih.gov |

| This compound (Conceptual) | Potential for accessible amine sites, modified porosity due to alkyl groups, electronic properties of the indole ring. | Gas adsorption, catalysis, sensing, photocatalysis. | Conceptual, based on principles of MOF design. |

Conclusion and Future Perspectives in 2 Ethyl 1 Methyl 1h Indol 5 Amine Research

Summary of Current Research Landscape and Synthetic Achievements

The synthesis of polysubstituted indoles is a mature field of organic chemistry, with numerous named reactions and modern catalytic methods available for their construction. The synthesis of 2-Ethyl-1-methyl-1H-indol-5-amine would leverage these established principles. Key synthetic achievements in the field that are relevant for this target include:

N-Alkylation: The introduction of the N-methyl group is typically a straightforward process. The indole (B1671886) nitrogen can be deprotonated with a suitable base like sodium hydride (NaH) and subsequently alkylated with an electrophile such as methyl iodide. nih.gov This high-yielding reaction is a fundamental tool in indole functionalization.

C2-Alkylation: Introducing the ethyl group at the C2 position can be accomplished through various strategies. One common approach involves a Fischer indole synthesis using 4-aminophenylhydrazine and 2-pentanone. Alternatively, methods like the Gassman indole synthesis could be adapted. orgsyn.org More modern approaches might involve metal-catalyzed cross-coupling reactions on a pre-functionalized indole, such as a 2-haloindole.

C5-Functionalization: The introduction of the 5-amino group often begins with a 5-nitroindole (B16589) precursor. The nitro group can be carried through several synthetic steps before being reduced to the amine in a late stage of the synthesis, commonly using reagents like tin(II) chloride, hydrogen over palladium, or sodium dithionite (B78146).

While a one-pot synthesis for this specific molecule is unlikely, the modular and stepwise application of these well-documented transformations represents a significant achievement in synthetic chemistry, making the target compound readily accessible for further study.

Identification of Remaining Synthetic and Functionalization Challenges

Despite the wealth of synthetic methods, challenges remain, particularly concerning efficiency and selectivity.

Regioselectivity: The indole nucleus has multiple reactive sites. During electrophilic substitution, functionalization typically occurs at the C3 position. Directing substitution to other positions, such as C4, C6, or C7, in the presence of existing substituents can be a significant challenge requiring carefully chosen protecting groups and reaction conditions. For this compound, further functionalization of the benzene (B151609) portion of the indole ring would need to account for the directing effects of both the fused pyrrole (B145914) ring and the C5-amino group.

Functional Group Compatibility: The presence of a nucleophilic amino group can interfere with certain reactions, such as electrophilic additions or reactions involving strong bases. This often necessitates the use of protecting groups for the amine (e.g., as an acetyl or Boc-carbamate derivative), adding extra steps to the synthesis and deprotection. nih.gov

Opportunities for Novel Reactivity and Advanced Functionalization of the Indole and Amine Moieties

The unique combination of a substituted indole ring and a primary aromatic amine offers a rich playground for exploring novel reactivity.

Indole Moiety: The electron-rich indole core is primed for further functionalization. The vacant C3, C4, C6, and C7 positions are all potential sites for derivatization. Modern C-H activation and cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, building molecular complexity. acs.org Furthermore, the photophysical properties of indoles open avenues for photochemical reactions, such as photo-oxygenation, which can lead to unique molecular scaffolds. acs.org

Amine Moiety: The 5-amino group is a versatile functional handle. It can be readily converted into a wide range of other functional groups, including amides, sulfonamides, ureas, and carbamates. It can also be used as a starting point for synthesizing fused heterocyclic systems by serving as a nucleophile in condensation reactions. medchemexpress.com The amine can also be diazotized and converted into various other substituents via Sandmeyer-type reactions, greatly expanding the chemical space accessible from this single intermediate.

A summary of potential functionalization reactions is presented in the table below.

| Moiety | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| Indole Ring | Electrophilic Substitution (C3) | Vilsmeier-Haack (POCl₃, DMF) | Aldehyde |

| C-H Arylation (C4/C6/C7) | Pd-catalysis, Aryl Halide | Aryl group | |

| Halogenation (C3/C6) | N-Bromosuccinimide (NBS) | Bromo group | |

| Amine Group | Acylation | Acetyl Chloride, Base | Acetamide |

| Sulfonylation | Tosyl Chloride, Base | Tosylamide | |

| Diazotization/Sandmeyer | NaNO₂, HCl; then CuCN | Nitrile | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

Potential for Rational Design of Advanced Chemical Systems and Materials

The specific substitution pattern of this compound—with its electron-donating alkyl and amino groups—suggests significant potential for its use as a building block in materials science.

Organic Electronics: The electron-rich nature of the molecule makes it an excellent candidate for incorporation into organic semiconductors, hole-transport layers in OLEDs, or as a monomer for conductive polymers. The amine group provides a convenient point for polymerization or for attachment to a larger conjugated system.

Sensory Materials: The indole nitrogen and the exocyclic amine can both act as hydrogen bond donors and acceptors, as well as metal coordination sites. This dual functionality could be exploited to design chemosensors where binding of an analyte (e.g., a metal ion or anion) to the amine or indole moiety would perturb the electronic structure of the indole ring, leading to a change in fluorescence or color.

Functional Ligands: The compound can serve as a ligand for transition metal complexes. researchgate.net The specific electronic and steric environment created by the ethyl and methyl groups could tune the reactivity and selectivity of a metal center, leading to novel catalysts for organic synthesis.

Cross-Disciplinary Research Avenues in Chemical Science

The versatile structure of this compound positions it at the crossroads of several scientific disciplines.

Medicinal Chemistry: The indole scaffold is a well-known "privileged structure" in drug discovery, present in numerous approved drugs. chemimpex.com The title compound could serve as a key intermediate or fragment for building libraries of novel compounds to be screened for biological activity against various targets, such as kinases, G-protein coupled receptors, or viruses. researchgate.net

Supramolecular Chemistry: The hydrogen bonding capabilities and potential for π-π stacking make this molecule an interesting building block for designing self-assembling systems, such as organogels, liquid crystals, or complex molecular architectures.

Chemical Biology: By attaching a fluorescent tag or a reactive probe to the 5-amino group, the molecule could be converted into a tool for studying biological systems, for example, by labeling specific proteins or cellular structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-1-methyl-1H-indol-5-amine, and how can reaction efficiency be monitored?

- Methodological Answer : A multi-step synthesis is typically employed, starting with indole derivatives and alkylating agents. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, describes a similar indole-based synthesis using ethanol reflux and NMR characterization. Ensure intermediates are purified via column chromatography, and confirm completion using mass spectrometry (MS) or infrared (IR) spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments and verify substitution patterns (e.g., ethyl and methyl groups on the indole ring). highlights NMR for confirming indole derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups like N-H stretches in the amine group. emphasizes purity assessment via spectroscopic validation .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodological Answer : Use complementary techniques:

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., regiochemistry of substituents). notes SHELX programs for crystallographic refinement.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Iterative analysis, as suggested in , helps reconcile discrepancies .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., antimicrobial receptors) using AutoDock Vina. demonstrates docking scores (−7.0 kcal/mol) for indole derivatives interacting with androgen receptors.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories.

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.

- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal parameters. stresses data-driven optimization for reproducibility.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies analyze degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to acidic/basic/oxidative conditions and analyze via LC-MS. and highlight stability studies for indole derivatives.

- Hyphenated Techniques : Pair liquid chromatography with tandem MS (LC-MS/MS) to identify degradation pathways.

- Kinetic Modeling : Calculate degradation rate constants using Arrhenius plots .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in spectroscopic data?

- Methodological Answer :

- Standardized Protocols : Document solvent, concentration, and instrument calibration.

- Statistical Outlier Tests : Apply Grubbs’ test to exclude anomalous data.

- Collaborative Cross-Validation : Compare results across labs using shared reference samples. emphasizes reproducibility in methodological reporting .

Q. What statistical methods validate biological activity assays for this compound?

- Methodological Answer :

- Dose-Response Analysis : Calculate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare activity across microbial strains or cell lines.

- Receiver Operating Characteristic (ROC) Curves : Assess specificity in target inhibition. details bioassay validation standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.